molecular formula C21H20BrClN2O3S B2636059 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251562-18-1

4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2636059
CAS No.: 1251562-18-1
M. Wt: 495.82
InChI Key: VPGWWACYLOHYER-UHFFFAOYSA-N
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Description

The compound 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative featuring a bromophenyl group, a chloro substituent, and a 4-methylpiperidine-carbonyl moiety.

Properties

IUPAC Name

[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrClN2O3S/c1-14-8-10-24(11-9-14)21(26)20-13-25(17-5-2-15(22)3-6-17)18-12-16(23)4-7-19(18)29(20,27)28/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWWACYLOHYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The bromophenyl, chloro, and methylpiperidine carbonyl groups are introduced through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods would likely involve optimizing these steps for scalability, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity against various diseases.

    Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares functional group similarities with pyridin-2(1H)-one derivatives reported in , such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound A) and 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound B). Key structural differences include:

Feature Target Compound Compound A / B ()
Core Structure Benzothiazine-dione Pyridin-2(1H)-one
Substituents 4-Bromophenyl, Cl, 4-methylpiperidine-carbonyl 4-Bromophenyl/methoxyphenyl, hydroxy-methoxyphenyl, cyano
Electron-Withdrawing Groups Chloro, sulfone (dione) Cyano, carbonyl
Hydrogen-Bonding Groups Piperidine-carbonyl (amide) Hydroxy, methoxy, cyano

The benzothiazine-dione core in the target compound introduces a rigid, planar structure with electron-deficient regions, which may influence binding to hydrophobic pockets in proteins.

Molecular Docking and Binding Affinities

Molecular docking studies in revealed that pyridin-2(1H)-one derivatives interact with bacterial proteins (e.g., S. aureus dihydrofolate reductase) via hydrogen bonds with cyano and hydroxy groups. For the target compound, the 4-methylpiperidine-carbonyl group could facilitate binding to hydrophobic active sites, while the sulfone and chloro substituents may engage in dipole-dipole interactions.

Biological Activity

The compound 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione represents a class of benzothiazine derivatives that have garnered attention due to their potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, highlighting its mechanisms of action and therapeutic implications.

  • Molecular Formula : C22H23ClN2O4S
  • Molecular Weight : 446.9 g/mol
  • CAS Number : 1251549-39-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate brominated phenyl derivatives with chloro-benzothiazine intermediates. The introduction of the piperidine moiety is crucial for enhancing the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • HeLa and MCF-7 Cell Lines : The compound has shown to induce cell cycle arrest and apoptosis. Specifically, it was observed that the compound leads to an increase in early and late apoptotic cells when tested at concentrations around 100 nM. This effect is attributed to the disruption of microtubule dynamics, similar to known colchicine-binding site inhibitors .

The mechanism through which this compound exerts its anticancer effects involves:

  • Microtubule Disruption : Compounds in this class are known to bind to the colchicine site on tubulin, preventing polymerization and thus inhibiting mitotic spindle formation.
  • Apoptosis Induction : The compound triggers apoptotic pathways by altering mitochondrial membrane potential and activating caspases, leading to programmed cell death .

NCI60 Screening

A comprehensive screening was performed using the NCI60 cancer cell line panel. The results indicated that the compound exhibited selective cytotoxicity against several cancer types. Key findings include:

  • Growth Inhibition : At a concentration of 10 µM, significant growth inhibition was noted across multiple cell lines.
  • Synergistic Effects : When co-administered with doxorubicin in drug-resistant melanoma cells (A375), the compound displayed synergistic effects that enhanced overall cytotoxicity .

Data Summary

Biological ActivityCell LineConcentration (nM)Effect
AntiproliferativeHeLa100Increased apoptosis
Microtubule DynamicsMCF-7100Cell cycle arrest
Synergistic EffectA375 (melanoma)VariesEnhanced cytotoxicity

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